1,5-Benzodiazepin-2-ones are a class of heterocyclic compounds characterized by a seven-membered diazepine ring fused to a benzene ring. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anxiolytic [, , ], antidepressive [], and anti-proliferative [] properties. They have also shown potential as corrosion inhibitors [, ]. The structure of 1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one suggests it belongs to this class and may possess similar biological properties.
1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a chemical compound with the molecular formula and a molecular weight of 266.34 g/mol. It is classified under the category of benzodiazepines, which are known for their psychoactive properties. This compound has garnered attention in scientific research due to its potential applications in pharmacology and medicinal chemistry.
The synthesis of 1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors through condensation reactions followed by hydrogenation processes to achieve the desired tetrahydro structure.
Key steps in the synthesis may include:
These methods require careful control of reaction conditions such as temperature, pressure, and pH to ensure high yields and purity.
The structural representation of 1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can be depicted using various chemical notation systems:
InChI=1S/C17H18N2O/c1-13-11-18-15-9-5-6-10-16(15)19(17(13)20)12-14-7-3-2-4-8-14/h2-10,13,18H,11-12H2,1H3
CC1CNC2=CC=CC=C2N(C1=O)CC3=CC=CC=C3
The compound appears as a white to off-white powder and is typically stored at room temperature. Its safety data is currently unavailable online.
1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can participate in various chemical reactions typical of benzodiazepine derivatives. These may include:
Reactions involving this compound must be conducted under controlled conditions to avoid degradation or unwanted side reactions. Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor reaction progress and product purity.
The mechanism of action for 1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is primarily associated with its interaction with the gamma-amino butyric acid (GABA) receptors in the central nervous system.
Upon binding to these receptors:
Research indicates that compounds within this class can exhibit varied affinities for different GABA receptor subtypes which may correlate with their pharmacological effects.
The physical properties include:
Key chemical properties include:
Relevant data regarding stability under various conditions (light exposure, heat) should also be considered during handling.
1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has potential applications in:
This compound represents a significant interest within medicinal chemistry and pharmacology due to its structural characteristics and biological activity potential. Further research is warranted to explore its full capabilities and applications in therapeutic contexts.
The synthesis of the 1,5-benzodiazepin-2-one core relies on cyclization strategies involving o-phenylenediamine and carbonyl precursors. A common approach employs acid-catalyzed condensation between o-phenylenediamine and α,β-unsaturated ketones or aldehydes. For example, crotonic acid reacts with o-phenylenediamine under reflux conditions to yield 4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, which serves as a scaffold for N-functionalization [4]. Alternative methods include intramolecular C–N coupling of halogenated intermediates. Recent advances demonstrate copper-catalyzed cyclization of 1-(2-bromobenzyl)azetidine-2-carboxamides using CuI/N,N-dimethylglycine (DMGC) in 1,4-dioxane, achieving yields of 91–98% under mild conditions. This method preserves halogen substituents for downstream derivatization [6] .
Table 1: Cyclization Methods for Benzodiazepine Core Synthesis
Method | Reagents/Conditions | Yield (%) | Key Advantages |
---|---|---|---|
Acid-catalyzed condensation | Crotonic acid, reflux | 60–75 | Simplicity, readily available reagents |
Copper-catalyzed coupling | CuI/DMGC, 1,4-dioxane, reflux 3h | 91–98 | Functional group tolerance, high yield |
One-pot cyclization | K₂CO₃/CH₃CN, 80°C | <50 | Rapid but low yielding |
The benzyl group at N1 is typically introduced via N-alkylation of the benzodiazepinone intermediate. Benzyl bromide or chloride reacts with the deprotonated nitrogen in polar aprotic solvents like DMF or acetonitrile, often using potassium carbonate (K₂CO₃) as a base. Steric and electronic factors influence reactivity, with unhindered alkyl halides providing optimal yields [5]. The 3-methyl group originates from the carbonyl precursor (e.g., crotonic acid for 4-methyl derivatives, where the methyl group migrates to position 3 during cyclization) [4]. Alternatively, pre-functionalized β-keto esters enable direct incorporation of alkyl groups at C3. Substituent positioning significantly modulates biological activity; for instance, 5-halo substituents on the benzodiazepine ring enhance anti-HIV-1 reverse transcriptase inhibition [3].
Solvent polarity critically impacts cyclization and functionalization efficiency:
Table 2: Solvent and Catalyst Systems for Key Reactions
Reaction Stage | Optimal System | Impact on Efficiency |
---|---|---|
N-Benzylation | K₂CO₃/CH₃CN, 80°C | Reduces polymethylation byproducts |
Cu-catalyzed cyclization | CuI/DMGC/1,4-dioxane, reflux | Enables >95% conversion in 3h |
Azetidine ring opening | NaN₃/DMF, rt | Achieves 91% yield via SN₂ mechanism |
Multistep syntheses require tailored purification strategies:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7